molecular formula C13H14N4O3 B2969684 N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014048-83-9

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2969684
CAS No.: 1014048-83-9
M. Wt: 274.28
InChI Key: CQPOYJBLHRVSKP-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based compound characterized by a methoxy group at position 3, a methyl group at position 1 of the pyrazole ring, and a carboxamide linkage to a 4-carbamoylphenyl substituent. Its molecular formula is C₁₃H₁₄N₄O₃, with a molecular weight of 290.28 g/mol.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-17-7-10(13(16-17)20-2)12(19)15-9-5-3-8(4-6-9)11(14)18/h3-7H,1-2H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPOYJBLHRVSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H14N4O3
  • Molecular Weight : 262.27 g/mol
  • IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.

Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokines

In a study conducted by Selvam et al., various pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Research indicates that these compounds can effectively combat various bacterial strains.

Case Study: Antimicrobial Efficacy

Burguete et al. synthesized a series of pyrazole derivatives and tested them against Mycobacterium tuberculosis (MTB) and other bacterial strains. One compound showed a remarkable 98% inhibition rate against MTB at a concentration of 6.25 µg/mL, outperforming the standard drug rifampin .

Antitumor Activity

Pyrazole derivatives have also been investigated for their potential antitumor effects. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Antitumor Mechanism

A study highlighted by Nagarapu et al. focused on a series of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines. The compounds induced apoptosis through caspase activation pathways, showcasing their potential as antitumor agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Route Overview

  • Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce the carbamoyl and methoxy groups at specific positions on the pyrazole ring.
  • Final Carboxamide Formation : The final step involves converting the intermediate to the desired carboxamide derivative.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrazole Carboxamides

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
N-(4-carbamoylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide 3-OCH₃, 1-CH₃, 4-C(=O)NHPh-CONH₂ 290.28 Not reported Carbamoylphenyl group enhances polarity
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-NH₂, 3-NHPh, 4-C(=O)NHPh 293.32 247 High crystallinity; amino group improves H-bonding
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-CH₃, 3-C(=O)NH(CH₂Py) 469.73 Not reported Chlorine substituents increase lipophilicity; potent CB1 antagonist (IC₅₀ = 0.139 nM)
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 3-CH₃, 4-CHO, 5-OPh-Cl 326.77 Not reported Aldehyde group enables Schiff base synthesis; antimicrobial activity

Key Observations :

  • Carbamoyl vs.

Receptor Binding and Antagonism

  • Cannabinoid CB1 Receptor: The compound in demonstrates high CB1 antagonism (IC₅₀ = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl substituents. In contrast, the target compound’s methoxy and carbamoyl groups may favor interactions with polar receptor residues, though experimental data are needed.
  • Antimicrobial Activity: Pyrazole-4-carbaldehyde derivatives (e.g., ) show antimicrobial effects, likely due to the aldehyde group’s reactivity.

Computational Predictions

  • SARS-CoV-2 Spike Glycoprotein Inhibition : A related thiazolo-pyridine carboxamide in was computationally predicted to inhibit SARS-CoV-2 spike protein binding. While the target compound’s pyrazole core differs, its carboxamide group may similarly engage viral targets through hydrogen bonding.

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